molecular formula C10H10F2O2 B2715564 (2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid CAS No. 2248175-29-1

(2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid

Cat. No.: B2715564
CAS No.: 2248175-29-1
M. Wt: 200.185
InChI Key: ITLUUQASYKLCKE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid is an organic compound characterized by the presence of two fluorine atoms, a methyl group, and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid can be achieved through several methods. Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The compound’s fluorine atoms can enhance its binding affinity and specificity for target proteins .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-Tartaric acid
  • (2S,3S)-Tartaric acid
  • Meso-tartaric acid

Uniqueness

Compared to these similar compounds, (2R)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2R)-3,3-difluoro-2-methyl-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-7(9(13)14)10(11,12)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLUUQASYKLCKE-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)C(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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